Several papers discuss the synthesis and properties of amino acid esters and phenyl acetate derivatives. These compounds often exhibit biological activity and are investigated for potential applications in pharmaceuticals and agrochemicals. [, , , , ]
Synthesis Analysis
Common reactions include esterification, amidation, reductive amination, and heterocycle formation. [, , , , , , , , , , , , , , , , ]
Chiral synthesis methods might be relevant for obtaining enantiomerically pure forms, as suggested by paper [].
Chemical Reactions Analysis
Several papers describe chemical reactions involving amino acids, esters, and aromatic amines, which are relevant functional groups potentially present in "3-Methylbutyl amino(phenyl)acetate hydrochloride". [, , , ]
Applications
Based on the related compounds and reactions in the dataset, potential applications may lie in the development of:
Compound Description: NSC 290205 is a modified steroidal alkylating agent. [, ] It has demonstrated excellent activity in treating various murine solid tumors, including Colon 26, CD8F1 mammary tumor, and B16 melanoma. [, ] Studies have shown significant tumor growth suppression and increased lifespan in treated mice compared to controls. [, ] Further research indicates its potential against LX-1 lung and MX-1 breast xenografts. []
Ethyl [3-(2-Amino-2-methylpropyl)phenyl]acetate
Compound Description: While specific biological activities are not detailed in the provided abstracts, ethyl [3-(2-amino-2-methylpropyl)phenyl]acetate holds significance as a key intermediate in a synthetic route described in one of the papers. [] This process emphasizes an efficient enzymatic desymmetrization step. []
Compound Description: This compound is a 1:3 organic salt formed between tris(2-ethylamine)amine and diclofenac acid, a common non-steroidal anti-inflammatory drug (NSAID). [] The crystal structure reveals an extensive hydrogen-bonding network incorporating six water molecules. []
Compound Description: SPFF and its enantiomers were investigated for their potential in improving pulmonary function in asthma. [] The (-) enantiomer of SPFF exhibited superior efficacy compared to the (+) enantiomer in inhibiting histamine-induced bronchoconstriction and stimulating cAMP production in asthmatic lung tissues. [] Notably, all forms of SPFF demonstrated high affinity for the β2-adrenergic receptor, suggesting potential as β2-agonists for asthma treatment. []
Compound Description: This compound was subjected to a forced degradation study to assess its stability under various stress conditions, including exposure to acids, bases, oxidizing agents, heat, and UV radiation. [] The study aimed to understand its degradation pathways and identify potential degradation products, providing crucial information for drug development and formulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-06263276 is a potent and selective pan-JAK inhibitor which is suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PF-06263276 has IC50 values = JAK1 2.2 nM; JAK2 23.1 nM; JAK3 59.9 nM. Janus kinases, JAKs, are a family of tyrosine kinases comprising four members (JAK1, -2, -3, and Tyk2). They play a critical role in both innate and adaptive immunity, since they function as key transducers in the signaling processes of many cytokine receptors.
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
PF-06446846 is a triazolopyridine that is 3H-[1,2,3]triazolo[4,5-b]pyridine substituted by a 4-{(3-chloropyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl}phenyl group at position 3. It is a potent inhibitor of PCSK9. It has a role as an antilipemic drug and an EC 3.4.21.61 (kexin) inhibitor. It is a monochloropyridine, a member of piperidines, a tertiary carboxamide, a member of benzamides and a triazolopyridine.
PF-06795071 is a potent and selective covalent MAGL inhibitor with MAGL IC50 = 3 nM; FAAH IC50 = 3.1 µM; log D= 3.8; Cb,u/Cp,u = 1.4. PF-06795071 features a novel trifluoromethyl glycol leaving group which confers significant physicochemical property improvements as compared with earlier inhibitor series with more lipophilic leaving groups. The design strategy focused on identifying an optimized leaving group that delivers MAGL potency, serine hydrolase selectivity, and CNS exposure; while simultaneously, reducing LogD, improving solubility, and minimizing chemical lability. PF-06795071 achieves excellent CNS exposure, extended 2-AG elevation effect in vivo, and decreased brain inflammatory markers in response to an inflammatory challenge.